tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group, a hydroxyl (-OH) group at position 3, and a hydroxymethyl (-CH2OH) substituent at position 4 of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-5-12(4,8-14)9(15)7-13/h9,14-15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODPZFUKWVRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylate ester can produce an alcohol derivative .
Scientific Research Applications
tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and hydroxymethyl group can influence its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Research Implications and Gaps
- Synthetic Challenges : Steric hindrance from the 4-methyl group may complicate further functionalization at C3 or C4.
- Data Limitations : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
tert-Butyl 3-hydroxy-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (commonly referred to as M4) is a compound of interest in medicinal chemistry, particularly for its potential neuroprotective properties. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 374794-75-9
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
M4 exhibits several biological activities that are primarily attributed to its ability to interact with key neurochemical pathways:
- Acetylcholinesterase Inhibition : M4 has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease (AD) where cholinergic dysfunction is prevalent .
- β-Secretase Inhibition : The compound also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid-beta plaques associated with AD. Studies indicate that M4 can significantly reduce amyloidogenic processes in vitro .
- Reduction of Inflammatory Markers : M4 has demonstrated the ability to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta, suggesting its role in mitigating neuroinflammation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of M4:
Neuroprotective Effects in Alzheimer’s Disease Models
A study investigated the effects of M4 on astrocytes treated with amyloid-beta (Aβ) peptides. The results indicated that M4 significantly improved cell viability and reduced inflammatory responses compared to controls. Specifically, treatment with M4 led to a notable decrease in TNF-α production, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Scopolamine-Induced Memory Impairment
In an animal model using scopolamine to induce cognitive deficits, M4 exhibited protective properties by reducing oxidative stress markers such as malondialdehyde (MDA). The treatment resulted in lower MDA levels compared to untreated groups, suggesting that M4 may counteract oxidative damage associated with cognitive decline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
